

Idx375: A Comparative Analysis of a Novel HCV NS5B Polymerase Inhibitor

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Compound of Interest

Compound Name: **Idx375**

Cat. No.: **B15601208**

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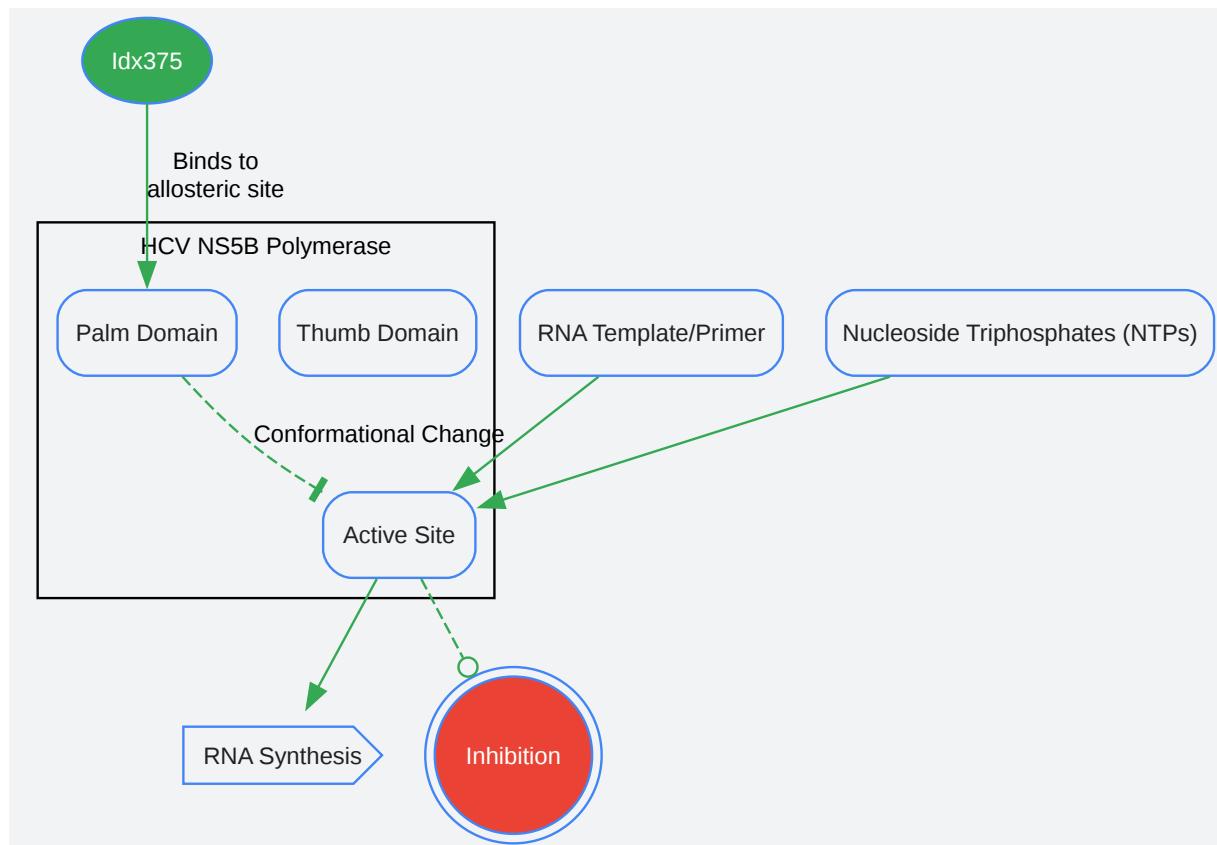
For Researchers, Scientists, and Drug Development Professionals

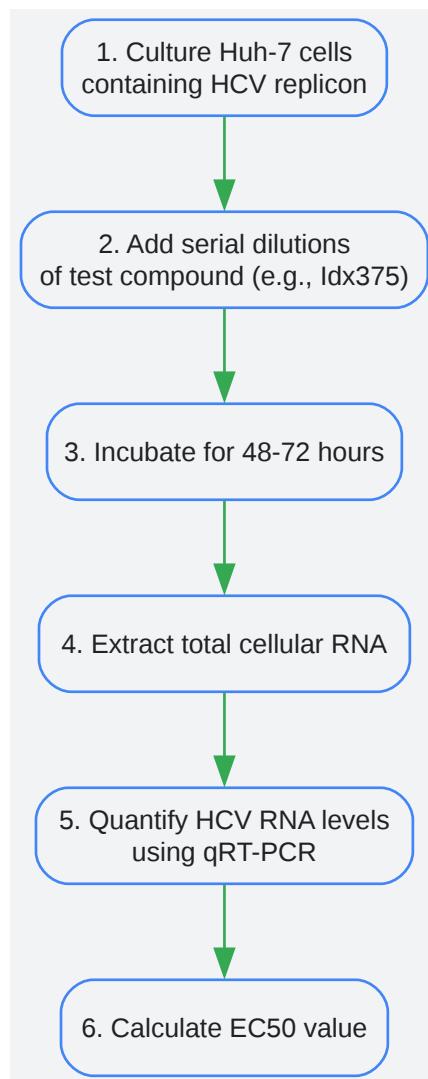
This guide provides a side-by-side comparison of **Idx375**, a novel non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with its analogs and other relevant NS5B inhibitors. The information is curated to facilitate objective evaluation of its performance based on available experimental data.

Introduction to **Idx375**

Idx375 is a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.^[1] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, distinct from the active site where nucleoside analogs bind.^{[2][3]} Specifically, **Idx375** is a palm-binding NNI, targeting a pocket in the palm domain of the NS5B polymerase.^[1] This mechanism of action leads to a conformational change in the enzyme, thereby inhibiting its function.^[4]

Chemical Structure of **Idx375**:





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References

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